molecular formula C12H25ClN2O B1525686 2-Amino-N-cyclohexyl-N-ethyl-2-methylpropanamide hydrochloride CAS No. 1220031-49-1

2-Amino-N-cyclohexyl-N-ethyl-2-methylpropanamide hydrochloride

Cat. No.: B1525686
CAS No.: 1220031-49-1
M. Wt: 248.79 g/mol
InChI Key: NJSMDXIKAIHPFL-UHFFFAOYSA-N
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Description

2-Amino-N-cyclohexyl-N-ethyl-2-methylpropanamide hydrochloride is a chemical compound that has gained attention in the field of medical research due to its potential therapeutic effects. This compound is a derivative of amino acid and contains a cyclohexyl group, an ethyl group, and a methyl group attached to the amide nitrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-N-cyclohexyl-N-ethyl-2-methylpropanamide hydrochloride typically involves the reaction of cyclohexylamine with ethyl 2-methylpropanamide under acidic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the product is isolated by precipitation or crystallization.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using a continuous flow reactor, which allows for better control of reaction conditions and improved yield. The use of catalysts such as acid chlorides or Lewis acids can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-N-cyclohexyl-N-ethyl-2-methylpropanamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or sulfonates.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

2-Amino-N-cyclohexyl-N-ethyl-2-methylpropanamide hydrochloride has several scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it can serve as a probe for studying enzyme activity or as a ligand for receptor binding studies. In medicine, it has potential therapeutic effects and is being investigated for its use in treating various diseases. In industry, it can be used as an intermediate in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which 2-Amino-N-cyclohexyl-N-ethyl-2-methylpropanamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist for certain receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-Amino-N-cyclohexyl-N-ethyl-2-methylpropanamide hydrochloride can be compared with other similar compounds, such as 2-Amino-N-cyclohexyl-N-methylbenzylamine and 2-Amino-N-ethyl-N-methylpropanamide. These compounds share structural similarities but differ in their functional groups and potential applications. The uniqueness of this compound lies in its specific combination of cyclohexyl, ethyl, and methyl groups, which may confer distinct biological and chemical properties.

List of Similar Compounds

  • 2-Amino-N-cyclohexyl-N-methylbenzylamine

  • 2-Amino-N-ethyl-N-methylpropanamide

Properties

IUPAC Name

2-amino-N-cyclohexyl-N-ethyl-2-methylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O.ClH/c1-4-14(11(15)12(2,3)13)10-8-6-5-7-9-10;/h10H,4-9,13H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJSMDXIKAIHPFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)C(=O)C(C)(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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